11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
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Properties
IUPAC Name |
11-[4-(trifluoromethyl)phenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-4-6-12(7-5-11)25(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQZWMIXBQPJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazatricyclo Framework : This unique bicyclic structure contributes to the compound's stability and reactivity.
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.
Research indicates that this compound acts as a modulator of specific biological pathways. Its mechanism primarily involves the inhibition or activation of target proteins associated with various diseases.
- CFTR Modulation : Preliminary studies suggest that it may act as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for chloride ion transport across epithelial cells. This activity makes it a candidate for treating cystic fibrosis and related disorders .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of compounds similar to this one. The presence of the sulfonyl group is known to enhance antibacterial activity against certain pathogens.
- In Vitro Studies : Laboratory tests have shown that derivatives of this compound exhibit significant antibacterial effects against Gram-positive bacteria .
Anticancer Potential
The triazatricyclo structure has been linked to various anticancer activities due to its ability to interfere with cellular signaling pathways.
- Cell Line Studies : In vitro assays on cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) in specific cancer types, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Cystic Fibrosis Treatment :
- Antibacterial Efficacy :
- Cancer Research :
Data Table: Biological Activities Summary
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a tricyclic nitrogen scaffold (7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene) fused with a sulfonamide group bearing a trifluoromethyl substituent. The trifluoromethyl group enhances electron-withdrawing properties, increasing electrophilicity at the sulfonamide sulfur, while the nitrogen-rich tricyclic core may participate in π-π stacking or hydrogen bonding. These features are critical for interactions in biological systems or catalytic applications. Structural characterization via / NMR and X-ray crystallography is recommended to confirm regiochemistry and stereoelectronic effects .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazatricyclic core via cycloaddition or ring-closing metathesis.
- Step 2 : Sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or EtN) in anhydrous solvents like THF or DCM .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Key challenges include controlling regioselectivity and minimizing side reactions from the electron-deficient sulfonamide group .
Q. How can researchers assess the compound’s biological activity in vitro?
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC.
- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO < 0.1%). Structural analogs in show activity modulated by fluorine substituents, suggesting similar evaluation for this compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency.
- Catalysis : Employ Pd(0) or Cu(I) catalysts for cyclization steps (see for analogous Suzuki couplings) .
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reaction time/temperature. highlights the importance of photostability during light-mediated reactions, requiring inert atmospheres (Ar/N) .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Validation Steps :
Re-run computational models (docking, MD simulations) with updated force fields for fluorine atoms.
Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Perform mutagenesis studies on target proteins to identify critical interaction residues.
Discrepancies may arise from solvent effects or conformational flexibility not captured in simulations .
Q. What strategies address discrepancies in NMR spectral data during characterization?
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
- Isotopic Labeling : Synthesize - or -labeled analogs to simplify signal assignment.
- Hybrid Techniques : Combine NOESY/ROESY with DFT calculations to resolve stereochemical ambiguities (e.g., axial vs. equatorial sulfonamide orientation) .
Q. How can structural modifications enhance the compound’s metabolic stability?
- Fluorine Substitution : Replace labile protons with fluorine at vulnerable positions (e.g., benzylic sites).
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to protect reactive moieties. notes that perfluorinated analogs exhibit increased resistance to oxidative degradation .
Methodological Considerations
Q. How should stability studies be designed to evaluate photodegradation or hydrolysis?
- Photostability : Expose solutions (PBS/MeOH) to UV-Vis light (300–800 nm) and monitor degradation via HPLC-MS.
- Hydrolysis : Test pH-dependent stability (pH 1–10) at 37°C for 24–72 hours. reports photolytic cleavage of disulfide bonds in related compounds, suggesting similar protocols .
Q. What advanced techniques validate non-covalent interactions with biological targets?
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution.
- NMR Titration : Measure chemical shift perturbations in - HSQC spectra of labeled proteins.
- Microscale Thermophoresis (MST) : Quantify binding affinities in low-volume samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
